Superior Efficacy of Cinitapride Over Mosapride in Functional Dyspepsia
In a 2023 Bayesian network meta-analysis of randomized controlled trials, cinitapride demonstrated a significantly higher total efficacy rate for the treatment of functional dyspepsia compared to mosapride, as quantified by an odds ratio (OR) of 2.18 (95% CI: 1.16–4.14) [1]. The analysis, which included 28 studies and multiple prokinetic agents, also confirmed cinitapride's superiority over placebo with an OR of 3.52 (95% CI: 2.01–6.24) [1].
| Evidence Dimension | Total Efficacy Rate |
|---|---|
| Target Compound Data | Cinitapride OR: 2.18 (95% CI: 1.16–4.14) vs. Mosapride |
| Comparator Or Baseline | Mosapride |
| Quantified Difference | OR = 2.18, indicating cinitapride is 2.18 times more likely to achieve treatment success. |
| Conditions | Bayesian network meta-analysis of RCTs in adult patients with functional dyspepsia; data from July 2015 to March 2023. |
Why This Matters
This head-to-head comparative efficacy data provides a clear, quantitative basis for prioritizing cinitapride over mosapride when procuring a prokinetic for functional dyspepsia treatment.
- [1] Qi Q, et al. Prokinetics for the treatment of functional dyspepsia: an updated systematic review and network meta-analysis. BMC Gastroenterol. 2023;23(1):370. View Source
